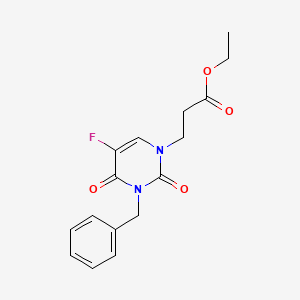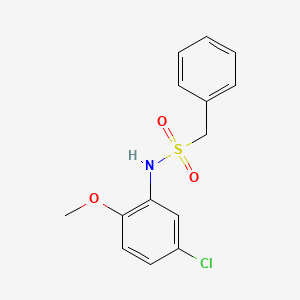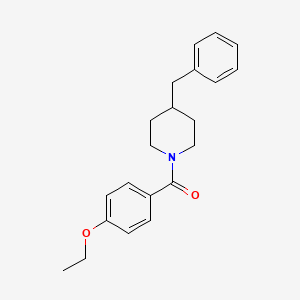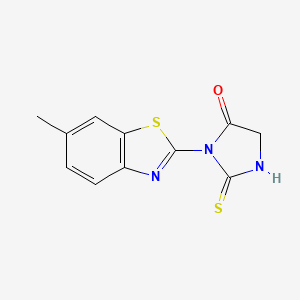![molecular formula C17H15N3O2S B5848852 N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide](/img/structure/B5848852.png)
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide, also known as BPTES, is a small molecule inhibitor that targets the glutaminase enzyme. Glutaminase is an enzyme that converts glutamine to glutamate, an important neurotransmitter and precursor for protein synthesis. BPTES has gained significant attention in the scientific community due to its potential therapeutic applications in cancer treatment and metabolic disorders.
作用机制
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide binds to the active site of glutaminase, preventing the enzyme from converting glutamine to glutamate. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to be highly selective for cancer cells, sparing normal cells, making it a promising therapeutic option.
Biochemical and Physiological Effects
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been shown to induce cell death in cancer cells by inhibiting glutaminase. This leads to a decrease in the levels of glutamate and other downstream metabolites, ultimately leading to cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has also been shown to have metabolic effects, including reducing the levels of lactate and increasing the levels of citrate in cancer cells.
实验室实验的优点和局限性
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has several advantages as a tool for studying glutaminase and its role in cancer. It is highly selective for cancer cells, sparing normal cells, making it a promising therapeutic option. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide is also relatively easy to synthesize and has been used in a variety of in vitro and in vivo studies.
However, there are also limitations to using N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide in lab experiments. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has poor solubility in water, making it difficult to use in certain assays. It also has a short half-life, which can limit its effectiveness in vivo.
未来方向
There are several future directions for research on N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide. One area of interest is in the development of more potent and selective glutaminase inhibitors. Another area of interest is in the use of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide in combination with other therapies, such as chemotherapy or immunotherapy, to enhance their effectiveness. Additionally, there is a need for more studies to better understand the metabolic effects of N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide and its potential applications in metabolic disorders.
合成方法
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide can be synthesized through a multi-step process starting with the reaction of 2-aminobenzoic acid with thionyl chloride to form 2-chlorobenzamide. This intermediate is then reacted with 3-(1,3-benzoxazol-2-yl)aniline to form the key intermediate, N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide.
科学研究应用
N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has been extensively studied for its potential therapeutic applications in cancer treatment. Cancer cells have a high demand for glutamine to support their rapid growth and proliferation. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide inhibits glutaminase, thereby reducing the availability of glutamine for cancer cells and inducing cell death. N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)propanamide has shown promising results in preclinical studies for the treatment of various types of cancer, including breast cancer, lung cancer, and glioblastoma.
属性
IUPAC Name |
N-[[3-(1,3-benzoxazol-2-yl)phenyl]carbamothioyl]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15N3O2S/c1-2-15(21)20-17(23)18-12-7-5-6-11(10-12)16-19-13-8-3-4-9-14(13)22-16/h3-10H,2H2,1H3,(H2,18,20,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUGFXCFOIQKIKA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC(=S)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3O2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N'-{[2-(2,4-dichlorophenoxy)propanoyl]oxy}-4-pyridinecarboximidamide](/img/structure/B5848778.png)



![6,8-dichloro-3-[4-(2-thienyl)-1,3-thiazol-2-yl]-2H-chromen-2-one](/img/structure/B5848804.png)


![N-1,3-benzodioxol-5-yl-2-[(6-oxo-1,6-dihydro-2-pyrimidinyl)thio]acetamide](/img/structure/B5848823.png)
![methyl 4-[(2-naphthyloxy)methyl]benzoate](/img/structure/B5848842.png)


![7-[(3,4,5-trimethoxybenzyl)oxy]-2H-chromen-2-one](/img/structure/B5848858.png)
![ethyl N-[2-(3-oxo-3,4-dihydro-2-quinoxalinyl)phenyl]glycinate](/img/structure/B5848866.png)